3-(Methoxymethyl)benzoate
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Overview
Description
3-(Methoxymethyl)benzoate, also known as methyl 3-methoxybenzoate, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a methoxymethyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)benzoate can be synthesized through the esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methoxybenzoic acid.
Reduction: 3-(Methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
3-(Methoxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release methanol and 3-methoxybenzoic acid, which can further interact with biological pathways. The methoxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar structure but lacks the methoxy group.
Ethyl 3-methoxybenzoate: Similar structure but with an ethyl group instead of a methyl group.
3-Methoxybenzoic acid: Similar structure but with a carboxyl group instead of an ester group.
Uniqueness
3-(Methoxymethyl)benzoate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H9O3- |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-(methoxymethyl)benzoate |
InChI |
InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 |
InChI Key |
ZPBMOTGPFVLBMN-UHFFFAOYSA-M |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
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